molecular formula C6H10FN3S B12911930 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 84456-56-4

5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12911930
CAS No.: 84456-56-4
M. Wt: 175.23 g/mol
InChI Key: WUGDQWAFIOTXTP-UHFFFAOYSA-N
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Description

5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorinated alkyl group and an amine group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of the Fluorinated Alkyl Group: The fluorinated alkyl group can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the fluorinated alkyl group, potentially leading to ring opening or defluorination.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine group or the fluorinated carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced thiadiazole or defluorinated compounds.

    Substitution Products: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated alkyl group and the amine group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazole: Lacks the amine group, resulting in different reactivity and applications.

    5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur, leading to variations in chemical properties and biological activity.

    5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-triazole: Features an additional nitrogen atom in the ring, which can alter its interaction with biological targets.

Uniqueness

5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of its fluorinated alkyl group and the thiadiazole ring with an amine group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

84456-56-4

Molecular Formula

C6H10FN3S

Molecular Weight

175.23 g/mol

IUPAC Name

5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H10FN3S/c1-6(2,3-7)4-9-10-5(8)11-4/h3H2,1-2H3,(H2,8,10)

InChI Key

WUGDQWAFIOTXTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)C1=NN=C(S1)N

Origin of Product

United States

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